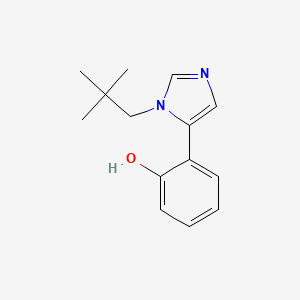
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- is a complex organic compound that features a phenolic group and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- typically involves multi-step organic reactions. One common method includes the alkylation of imidazole with 2,2-dimethylpropyl halide, followed by the introduction of the phenolic group through electrophilic aromatic substitution. The reaction conditions often require the use of strong bases like sodium hydride (NaH) and solvents such as dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: Both the phenolic and imidazole groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are effective.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are frequently employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated phenols and imidazoles.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Wirkmechanismus
The mechanism of action of Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can coordinate with metal ions, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenol, 2-(1-methylethyl)-: Similar structure but with a different alkyl group.
Phenol, 2-(1,1-dimethylpropyl)-: Another structurally related compound with different substituents.
Uniqueness
Phenol, 2-(1-(2,2-dimethylpropyl)-1H-imidazol-5-yl)- is unique due to the presence of both a phenolic group and an imidazole ring, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
129760-02-7 |
|---|---|
Molekularformel |
C14H18N2O |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
2-[3-(2,2-dimethylpropyl)imidazol-4-yl]phenol |
InChI |
InChI=1S/C14H18N2O/c1-14(2,3)9-16-10-15-8-12(16)11-6-4-5-7-13(11)17/h4-8,10,17H,9H2,1-3H3 |
InChI-Schlüssel |
SIWBVZDPQFVLAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CN1C=NC=C1C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


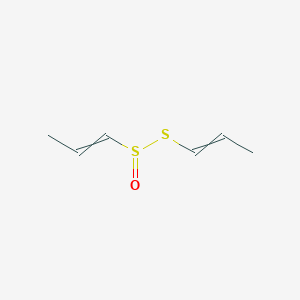
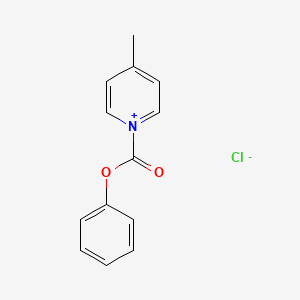
![4-[2-(Carbamoylamino)ethyl]piperazine-1-carboxamide](/img/structure/B14289416.png)
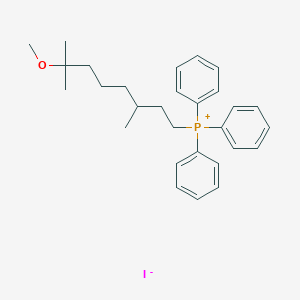
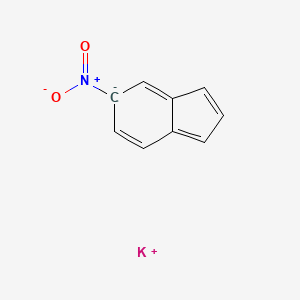
![N-([1,1'-Biphenyl]-2-yl)-2-hydroxyacetamide](/img/structure/B14289432.png)

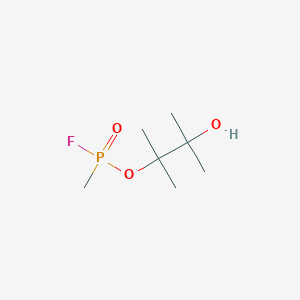
![2,2'-[(Dibutylstannanediyl)bis(oxycarbonyl)]bis(2-ethylbutanoic acid)](/img/structure/B14289446.png)
![3-[(2,5-Dimethylphenyl)sulfanyl]-1,1,1-trifluoropropan-2-one](/img/structure/B14289447.png)
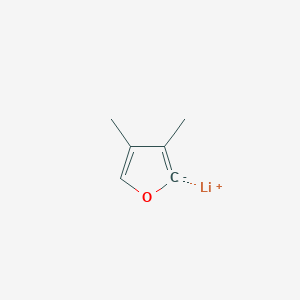

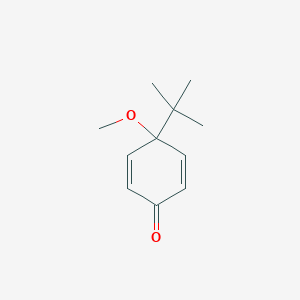
![5-Decyl-2-{4-[(2-fluorooctyl)oxy]phenyl}pyrimidine](/img/structure/B14289485.png)
